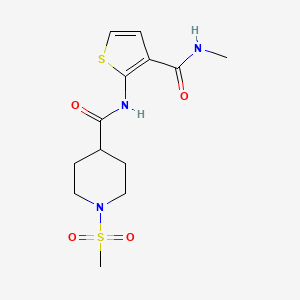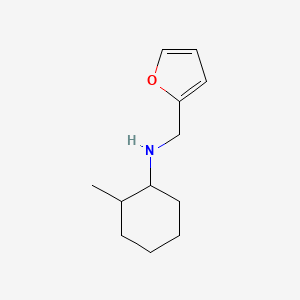
N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine (FMMC) is an organic compound with a molecular formula of C11H19N. It belongs to the class of heterocyclic compounds and is a derivative of amine. It is a colorless liquid that is soluble in organic solvents and has a low boiling point. FMMC is used in various scientific research applications due to its ability to form stable complexes with metals and its ability to act as a catalyst in certain reactions.
Wissenschaftliche Forschungsanwendungen
1. Polymer-Supported Quenching Reagents
N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine finds application in the field of polymer-supported quenching reagents. It has been used in the preparation of polymeric reagents for quenching excess reactants and removing known impurities from crude reaction products in parallel syntheses of various compounds. This technique is especially useful in combinatorial chemistry, allowing rapid and efficient purification of products obtained via solution-phase syntheses (R. J. C. and J. C. Hodges, 1997).
2. Aromatic and Heterocyclic Amine Metabolism
This compound is also significant in studying the metabolism of aromatic and heterocyclic amines, which are known to be environmental chemicals causing bladder cancer. Research has focused on understanding the metabolic processes involved in the carcinogenic effects of these chemicals, utilizing similar compounds as model substances (M. Mattammal, V. Lakshmi, T. Zenser, B. Davis, 1990).
3. Synthesis of Homoallylamines and α-Aminonitriles
N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine is involved in the synthesis of diverse N-aryl-N-[1-furyl(thienyl)but-3-enyl]amines (homoallylamines) and α-aminonitriles. These compounds have been synthesized using indium-mediated reactions and are characterized by various spectroscopic methods, indicating their potential in the development of new chemical entities (L. Méndez, V. Kouznetsov, 2008).
4. Synthesis of Antifungal Agents
Research on the synthesis and evaluation of homoallylamines and related derivatives as antifungal agents has been conducted. Compounds like N-(4-bromophenyl)-N-(2-furylmethyl)amine have shown remarkable antifungal activity, highlighting the importance of this chemical in pharmaceutical research (F. Suvire, M. Sortino, V. Kouznetsov, Leonor Y Vargas M, S. Zacchino, Uriel Mora Cruz, R. Enriz, 2006).
5. Catalytic Activity in Organic Synthesis
The compound has been utilized in studying catalytic activities in organic synthesis. For instance, its derivatives have been involved in asymmetric deprotonation processes and have been used as ligands in transition metal-based catalysts for various organic reactions, demonstrating its relevance in catalytic chemistry (Shengde Wu, Steven P. Lee, P. Beak, 1996).
6. Crystal Structure Studies
Studies on the crystal structure of N-(furylmethyl)propan-2-aminium salts, products of interaction between maleic acid and N-R-furfurylamines, have been conducted. This research aids in understanding the reactivity of these compounds in [4 + 2] cycloaddition reactions, thereby contributing to the field of crystallography and molecular structure analysis (E. A. Kvyatkovskaya, V. Zaytsev, F. Zubkov, P. Dorovatovskii, Y. Zubavichus, V. Khrustalev, 2017).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-5-2-3-7-12(10)13-9-11-6-4-8-14-11/h4,6,8,10,12-13H,2-3,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHGOQKKOCVQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B2758697.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2758700.png)
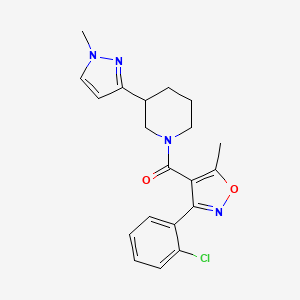
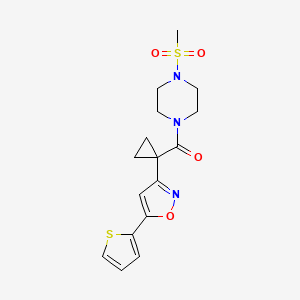
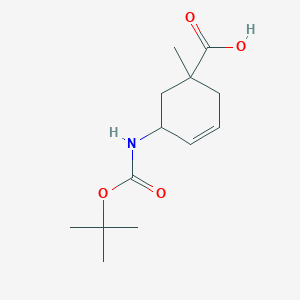

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2758710.png)
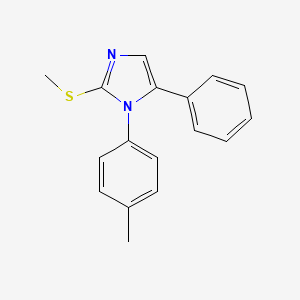
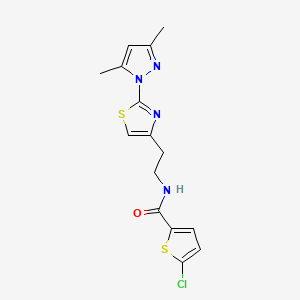
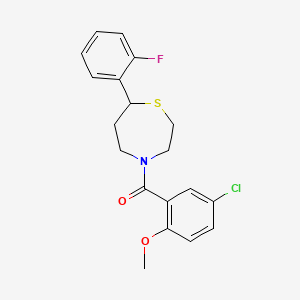
![2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2758715.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)methanesulfonamide](/img/structure/B2758717.png)
